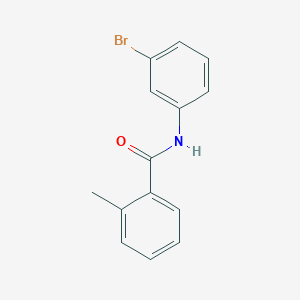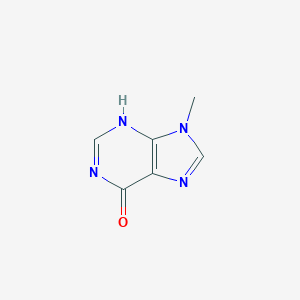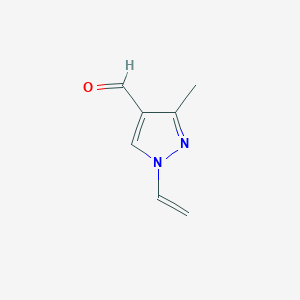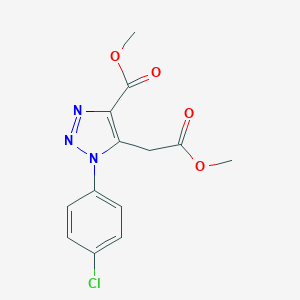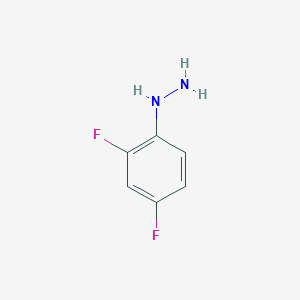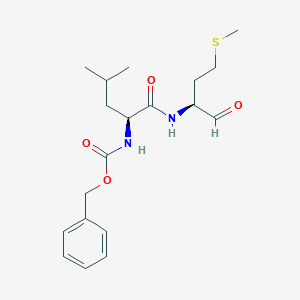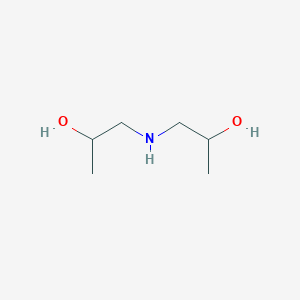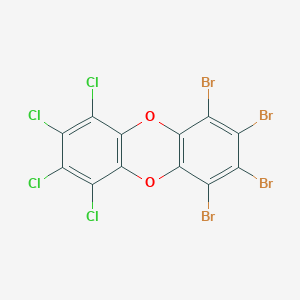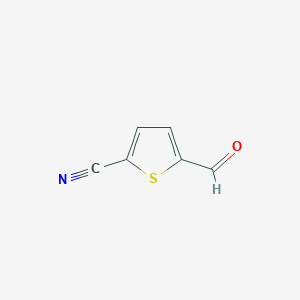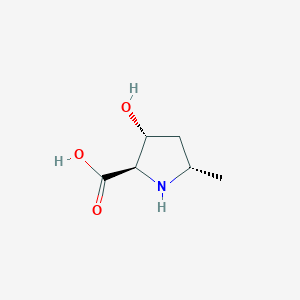
D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)-(9CI) is an organic compound that belongs to the group of amino acids. It is a derivative of proline and has a unique structure that makes it a promising candidate for various scientific research applications.
Mécanisme D'action
The mechanism of action of D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)-(9CI) is not fully understood. However, it is believed to act as a chiral auxiliary in various reactions. It enhances the stereochemical control of reactions by influencing the conformation of the substrate. Additionally, it can also act as a catalyst in some reactions.
Biochemical and Physiological Effects:
D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)-(9CI) has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit ACE activity, which is responsible for the regulation of blood pressure. Furthermore, it has also been found to have antioxidant properties and can scavenge free radicals. Additionally, it has been reported to have neuroprotective effects and can protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)-(9CI) in lab experiments is its chiral nature. It can be used as a chiral auxiliary to enhance the stereochemical control of reactions. Furthermore, it can also act as a catalyst in some reactions. However, one of the limitations of using D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)-(9CI) is its high cost. It is a relatively expensive compound, which can limit its use in some experiments.
Orientations Futures
There are several future directions related to D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)-(9CI). One of the potential areas of research is the development of new ACE inhibitors based on this compound. Furthermore, it can also be used in the synthesis of new biologically active peptides. Additionally, it can also be explored as a potential catalyst in various reactions.
Conclusion:
In conclusion, D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)-(9CI) is an organic compound that has several scientific research applications. It is used as a chiral building block in the synthesis of various natural and unnatural compounds. Furthermore, it has been found to exhibit several biochemical and physiological effects, including ACE inhibition, antioxidant properties, and neuroprotective effects. Although it has some limitations, it is a promising compound for various future research directions.
Méthodes De Synthèse
The synthesis of D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)-(9CI) involves the reaction of proline with tert-butanol and acetic anhydride in the presence of a catalyst. This reaction results in the formation of a diastereomeric mixture of D- and L-Proline tert-butyl esters. The D-Proline tert-butyl ester is then selectively hydrolyzed to obtain D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)-(9CI).
Applications De Recherche Scientifique
D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)-(9CI) has several scientific research applications, including drug discovery, peptide synthesis, and catalysis. It is used as a chiral building block in the synthesis of various natural and unnatural compounds. Furthermore, it is also used in the preparation of biologically active peptides, such as angiotensin-converting enzyme (ACE) inhibitors.
Propriétés
Numéro CAS |
114717-07-6 |
|---|---|
Nom du produit |
D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)-(9CI) |
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(2R,3R,5S)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4+,5+/m0/s1 |
Clé InChI |
RVIGBNHLNBRMFX-VPENINKCSA-N |
SMILES isomérique |
C[C@H]1C[C@H]([C@@H](N1)C(=O)O)O |
SMILES |
CC1CC(C(N1)C(=O)O)O |
SMILES canonique |
CC1CC(C(N1)C(=O)O)O |
Synonymes |
D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)

